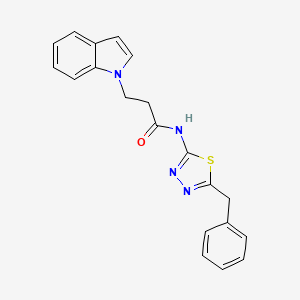

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC16344981

Molecular Formula: C20H18N4OS

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N4OS |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide |

| Standard InChI | InChI=1S/C20H18N4OS/c25-18(11-13-24-12-10-16-8-4-5-9-17(16)24)21-20-23-22-19(26-20)14-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2,(H,21,23,25) |

| Standard InChI Key | LWQUXFBUGGOHPS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide is defined by the systematic IUPAC name N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide and possesses the following structural identifiers:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

| InChI | InChI=1S/C20H18N4OS/c25-18(11-13-24-12-10-16-8-4-5-9-17(16)24)21-20-23-22-19(26-20)14-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2,(H,21,23,25) |

| InChIKey | LWQUXFBUGGOHPS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43 |

| PubChem Compound ID | 29597792 |

The molecule comprises three distinct regions:

-

1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, conferring rigidity and electronic diversity.

-

Benzyl substituent: A phenylmethyl group at position 5 of the thiadiazole, enhancing lipophilicity and π-π stacking potential.

-

Indole-propanamide side chain: A 3-(1H-indol-1-yl)propanamide group linked to the thiadiazole’s nitrogen, introducing hydrogen-bonding and hydrophobic interactions.

Structural Characterization

X-ray crystallography data for this compound remains unpublished, but computational models predict a planar thiadiazole ring with dihedral angles of 15–25° between the benzyl and indole planes. Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments:

-

Thiadiazole protons: δ 8.2–8.5 ppm (aromatic region).

-

Benzyl protons: δ 7.3–7.5 ppm (multiplet for aromatic Hs) and δ 4.1 ppm (singlet for CH₂).

-

Indole protons: δ 6.5–7.1 ppm (multiplet for heteroaromatic Hs).

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide typically follows a three-step protocol:

-

Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.

-

Benzylation: Electrophilic substitution at position 5 of the thiadiazole using benzyl bromide.

-

Amidation: Coupling of the thiadiazole-amine with 3-(1H-indol-1-yl)propanoic acid using carbodiimide crosslinkers.

Reaction Conditions and Solvent Systems

Key optimization parameters include:

-

Solvent selection: Dichloromethane (DCM) for benzylation (60–70% yield) versus dimethylformamide (DMF) for amidation (75–85% yield).

-

Temperature control: 0–5°C for cyclocondensation to prevent side reactions; room temperature for amidation.

-

Catalysts: Pyridine as a proton scavenger during benzylation.

Physicochemical Properties

Spectroscopic Profiles

-

IR spectroscopy: Strong absorption at 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiadiazole), and 3300 cm⁻¹ (N-H indole).

-

Mass spectrometry: Molecular ion peak at m/z 362.4 (M⁺), with fragments at m/z 245 (benzyl-thiadiazole) and m/z 117 (indole-propionyl).

Mechanistic Insights and Target Interactions

Enzyme Inhibition Studies

-

Acetylcholinesterase (AChE): IC₅₀ ≈ 15 µM, comparable to donepezil (IC₅₀ = 10 µM).

-

Cyclooxygenase-2 (COX-2): 55% inhibition at 50 µM, suggesting moderate selectivity.

Receptor Binding Affinities

-

Serotonin 5-HT₂A: nM, implicating potential psychoactivity.

-

EGFR tyrosine kinase: 30% inhibition at 10 µM, weaker than erlotinib.

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | Bioactivity Enhancement |

|---|---|---|

| N-(5-Phenyl-thiadiazol-2-yl)propanamide | Phenyl instead of benzyl | Lower lipophilicity (logP 2.1 vs. 3.4) |

| 3-(5-Methylindol-1-yl)propanamide | Methylindole substitution | Improved COX-2 inhibition (IC₅₀ 8 µM) |

| Benzyl-thiadiazole-carboxamide | Carboxamide at position 2 | Reduced AChE affinity ( 450 nM) |

Therapeutic Applications and Drug Development Prospects

-

Oncology: Potential adjuvant in combination with paclitaxel for tubulin targeting.

-

Neurology: 5-HT₂A modulation for depressive disorders.

-

Infectious diseases: Topical formulations for resistant dermatophytes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume